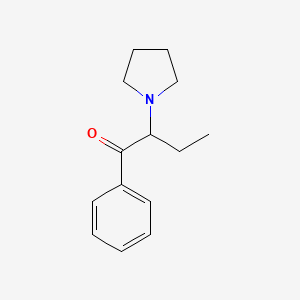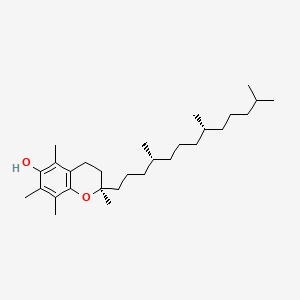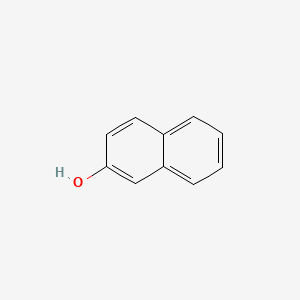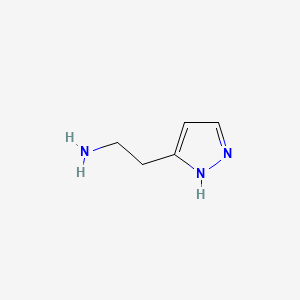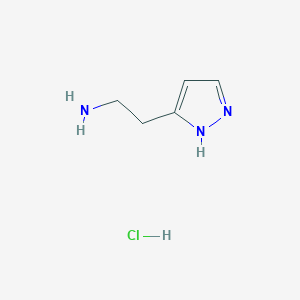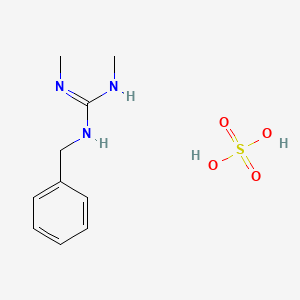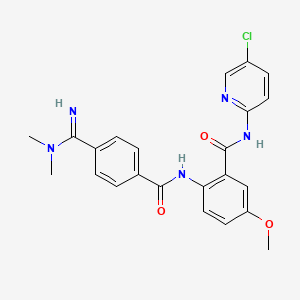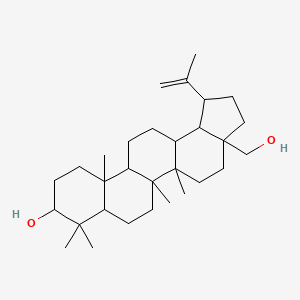
Biebrich scarlet
Übersicht
Beschreibung
Synthesis Analysis
Biebrich Scarlet is used in histological analysis of aortic root and thoracic ascending aorta . It is also used in photocatalysis, which allows for almost total degradation of Biebrich Scarlet azo dye bonds in less than 10 hours . Degradation of Biebrich Scarlet is also observed using lignin peroxidase enzyme from wood rotting fungus in the presence of mediators like 2-chloro-1,4-dimethoxybenzene .Molecular Structure Analysis
The IUPAC name for Biebrich Scarlet is 2-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-5-(4-sulfophenyl)diazenyl-benzenesulfonic acid . Its molecular formula is C22H14N4Na2O7S2 and its molar mass is 512.517 .Chemical Reactions Analysis
Unfortunately, there is limited information available on the chemical reactions involving Biebrich Scarlet .Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation
Biebrich scarlet is used in the study of photocatalytic degradation processes. Researchers have employed ZnO–SnO2 nanocomposites as photocatalysts to enhance the degradation of Biebrich scarlet dye under UV light . This application is crucial for environmental science, as it explores efficient methods to break down dyes that can be pollutants.
Histological Staining
In histology, Biebrich scarlet is utilized for staining tissue samples. It is particularly effective for identifying eosinophils by binding to their cytoplasmic granules in tissue samples ranging from 6 to 60 microns in thickness . This application is significant for medical diagnostics and research.
Protein Staining
Biebrich scarlet is also used in protein staining, such as in the Ponceau S staining buffer . It is involved in the differential staining of strongly basic proteins at high pH levels, which is a common technique in molecular biology for visualizing proteins on membranes after electrophoresis .
Photofixation in Microscopy
The compound’s photofixing properties make it useful in microscopy. Biebrich scarlet can be used to stain granules of macrophages and granular lymphocytes, providing a clear view of these cells under a microscope .
Environmental Pollutant Research
Biebrich scarlet serves as a model compound in environmental pollutant research. Studies involving the compound help in understanding the behavior and breakdown of similar pollutants in the environment .
Wirkmechanismus
Target of Action
Biebrich Scarlet is primarily used as a dye in histological staining, specifically in Masson’s Trichrome procedure . Its primary targets are the acidophilic tissue components, including muscle fibers, collagen, and erythrocytes .
Mode of Action
The tissue is stained first with the acid dye, Biebrich Scarlet, which binds with the acidophilic tissue components . When treated with phosphotungstic or phosphomolybdic acid, the less permeable components retain the red color, while the red is pulled out of the collagen .
Biochemical Pathways
It is known that the dye interacts with tissue components through electrostatic interactions . The dye’s azo bonds can be degraded through photocatalysis or enzymatic action, such as with lignin peroxidase .
Pharmacokinetics
It is known that the dye can have harmful effects on living and non-living organisms in natural water . Therefore, the pollutant must be removed, which involves absorption, membrane filtration, precipitation, ozonation, fungal detachment, and electrochemical separation .
Result of Action
The result of Biebrich Scarlet’s action is the staining of acidophilic tissue components, allowing for the differentiation of muscle fibers, collagen, and erythrocytes in histological samples . This provides valuable information for the diagnosis and study of various diseases.
Action Environment
The action of Biebrich Scarlet can be influenced by various environmental factors. For instance, the dye’s effectiveness can be affected by the pH of the solution, as this can influence the charge of the tissue components and the dye itself. Additionally, the presence of other ions in the solution can also impact the dye’s binding to its targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O7S2.2Na/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)35(31,32)33)24-23-15-6-9-17(10-7-15)34(28,29)30;;/h1-13,27H,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAVKBBTPWYADW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063345 | |
| Record name | Sodium 6-(2-hydroxynaphthylazo)-3,4'-azodibenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biebrich scarlet | |
CAS RN |
4196-99-0 | |
| Record name | Biebrich scarlet | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004196990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 6-(2-hydroxynaphthylazo)-3,4'-azodibenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 6-(2-hydroxynaphthylazo)-3,4'-azodibenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Biebrich scarlet interact with biological tissues?
A1: Biebrich scarlet is an anionic dye that primarily interacts with cationic sites in tissues. This interaction is driven by electrostatic forces, primarily with basic proteins rich in arginine, histidine, and lysine residues [, ]. The dye can also interact with polyanions like acid mucosubstances, leading to metachromatic staining [].
Q2: What are the different staining patterns observed with Biebrich scarlet and what do they indicate?
A2: Biebrich scarlet exhibits both orthochromatic (pink-red) and metachromatic (red-orange) staining. Orthochromatic staining at alkaline pH (9.0-10.0) is indicative of strongly basic proteins, commonly found in structures like spermatozoa, eosinophil granules, Paneth cell granules, and elastic fibers [, ]. Metachromatic staining, on the other hand, occurs due to the dye's interaction with polyanions like acid mucosubstances found in nuclei, mast cell granules, and certain mucous secretions [, ].
Q3: How does the pH of the staining solution affect Biebrich scarlet staining?
A3: Biebrich scarlet's staining properties are highly pH-dependent. At alkaline pH (9.0-10.0), it selectively stains basic proteins, with the intensity of staining reflecting the protein's basicity. Staining at lower pH levels is less specific []. This pH dependency allows researchers to differentiate between structures based on their relative basicity.
Q4: Can Biebrich scarlet staining be used to differentiate between different types of collagen?
A4: Yes, studies have shown that after mordanting with phosphomolybdic (PMo) or phosphotungstic (PW) acid, Biebrich scarlet can differentially stain collagen types. Dense collagen, as seen in the gastric submucosa and dermis, stains dark blue, while loose areolar fibers and fat septa exhibit a light green color []. This differential staining pattern allows for a more detailed analysis of collagen distribution in tissues.
Q5: What is the molecular formula and molecular weight of Biebrich scarlet?
A5: Biebrich scarlet has the molecular formula C22H16N4Na2O7S2 and a molecular weight of 558.52 g/mol [].
Q6: What are the characteristic spectroscopic features of Biebrich scarlet?
A6: Biebrich scarlet exhibits a major absorption peak at 505 nm in its free form. Upon binding to basic proteins (orthochromatic staining), this peak experiences a slight red shift with a decrease in intensity. In the presence of polyanions (metachromatic staining), the maximum absorption shifts to 485 nm [, ]. These spectral changes can be used to differentiate between the types of interactions occurring between the dye and the target molecule.
Q7: What are some common applications of Biebrich scarlet in biological staining?
A7: Biebrich scarlet finds application in various histological staining procedures:
- Identification of basic proteins: It is used to visualize strongly basic proteins in structures like eosinophil granules, Paneth cell granules, and spermatozoa [, , ].
- Detection of acid mucosubstances: Metachromatic staining with Biebrich scarlet helps identify acid mucosubstances in tissues like mast cell granules and mucous secretions [, ].
- Collagen staining: In conjunction with mordants like phosphomolybdic or phosphotungstic acid, Biebrich scarlet differentiates between dense and loose collagen types [].
- Combined staining techniques: Biebrich scarlet is often incorporated into multi-step staining protocols like Masson's trichrome [, ] and Movat's pentachrome [], allowing for the simultaneous visualization of multiple tissue components.
Q8: What is known about the environmental impact of Biebrich scarlet?
A9: Biebrich scarlet, like many azo dyes, raises environmental concerns due to its potential toxicity and persistence in water bodies. It can disrupt aquatic ecosystems and pose risks to human health if present in drinking water sources [].
Q9: What approaches have been explored for the degradation and removal of Biebrich scarlet from wastewater?
A9: Several methods have been investigated for the decolorization and degradation of Biebrich scarlet, including:
- Biodegradation: Studies have focused on utilizing white-rot fungi [, ] and bacteria [, ] capable of degrading Biebrich scarlet into less harmful products.
- Adsorption: Various adsorbent materials, such as leather wastes [] and chitosan-coated cherry stones powder [], have demonstrated the ability to effectively remove Biebrich scarlet from aqueous solutions.
- Photocatalytic Degradation: Research has explored the use of photocatalysts like MBIR Dowex-1x8 [] and SnO2/CuO/polymer films [] to degrade Biebrich scarlet under UV/Visible light or simulated solar irradiation.
Q10: Are there any alternative dyes that can be used in place of Biebrich scarlet for histological staining?
A10: Yes, several dyes can potentially substitute for Biebrich scarlet in specific staining protocols depending on the target structures and desired staining outcome. Some alternatives include:
- Ponceau de Xylidine and Woodstain Scarlet: These are isomers of Biebrich scarlet and exhibit similar staining characteristics, particularly at alkaline pH [].
- Acid Fuchsin: Often used in combination with Biebrich scarlet, it stains cytoplasm and muscle fibers [, ].
- Crocein Scarlet: This dye shares structural similarities with Biebrich scarlet and may be used as an alternative in some staining protocols [].
Q11: When was Biebrich scarlet first synthesized and what were its initial applications?
A12: Biebrich scarlet holds historical significance as the first commercial bis-azo dye, introduced in 1879 in Biebrich on Rhine, Germany []. Initially, it found widespread use as a textile dye due to its vibrant color.
Q12: How has the research on Biebrich scarlet evolved over time?
A13: While initially employed as a textile dye, Biebrich scarlet's use expanded to encompass biological applications, particularly in histological staining. Research initially focused on understanding its staining mechanisms and optimal staining conditions [, , ]. Later studies explored its interactions with different biomolecules and its utility in distinguishing various tissue components [, ]. More recently, research has shifted towards addressing the environmental impact of Biebrich scarlet and developing efficient methods for its degradation and removal from wastewater [, , , , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



